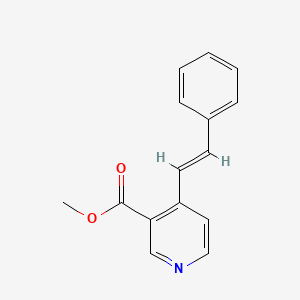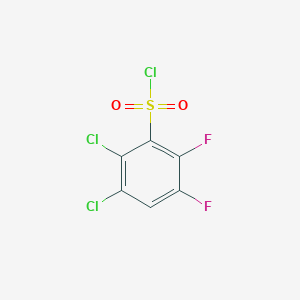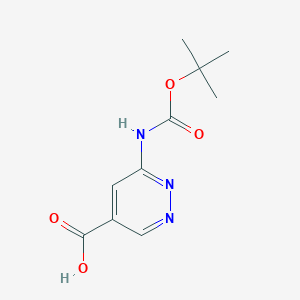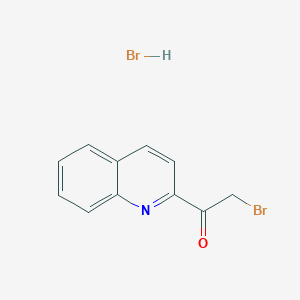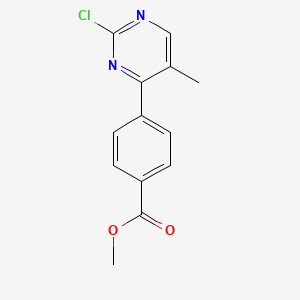
Methyl 4-(2-chloro-5-methyl-4-pyrimidinyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-chloro-5-methyl-4-pyrimidinyl)benzoate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-chloro-5-methyl-4-pyrimidinyl)benzoate typically involves the reaction of 4-(2-chloro-5-methyl-4-pyrimidinyl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
4-(2-chloro-5-methyl-4-pyrimidinyl)benzoic acid+methanolcatalystMethyl 4-(2-chloro-5-methyl-4-pyrimidinyl)benzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
化学反応の分析
Types of Reactions
Methyl 4-(2-chloro-5-methyl-4-pyrimidinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrimidine derivatives.
科学的研究の応用
Methyl 4-(2-chloro-5-methyl-4-pyrimidinyl)benzoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 4-(2-chloro-5-methyl-4-pyrimidinyl)benzoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Methyl 4-(2-chloro-5-methyl-4-pyrimidinyl)benzoate can be compared with other pyrimidine derivatives, such as:
Methyl 4-(2-chloro-4-pyrimidinyl)benzoate: Similar structure but lacks the methyl group at the 5-position of the pyrimidine ring.
This compound: Similar structure but with different substituents on the pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C13H11ClN2O2 |
|---|---|
分子量 |
262.69 g/mol |
IUPAC名 |
methyl 4-(2-chloro-5-methylpyrimidin-4-yl)benzoate |
InChI |
InChI=1S/C13H11ClN2O2/c1-8-7-15-13(14)16-11(8)9-3-5-10(6-4-9)12(17)18-2/h3-7H,1-2H3 |
InChIキー |
VIRXILOHTIXVHN-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N=C1C2=CC=C(C=C2)C(=O)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


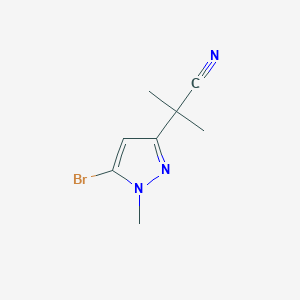

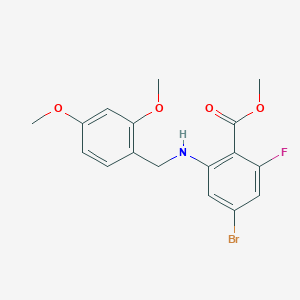
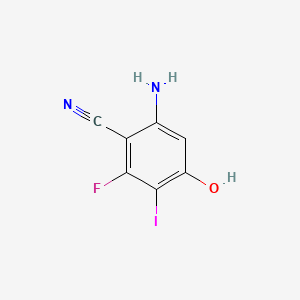
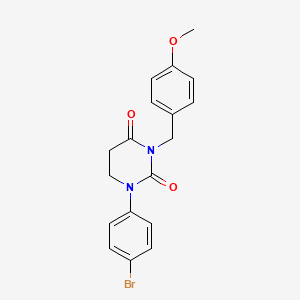
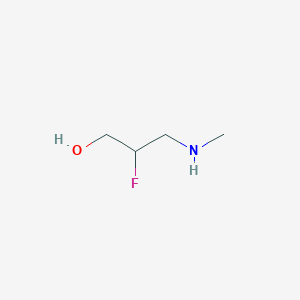
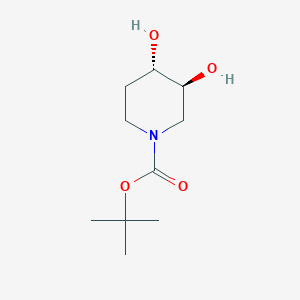

![8-Bromodibenzo[b,d]furan-3-carboxylic acid](/img/structure/B13916348.png)
![tert-butyl (3aS,8bR)-4-amino-7-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B13916355.png)
